molecular formula C7H8N2O B045274 Dihydro-2H-pyran-4,4(3H)-dicarbonitrile CAS No. 111511-90-1

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Cat. No. B045274
Key on ui cas rn: 111511-90-1
M. Wt: 136.15 g/mol
InChI Key: BZWZQQPETNQTFG-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

A mixture of malononitrile (0.991 g, 15 mmol), 1-bromo-2-(2-bromoethoxy)ethane (3.83 g, 16.50 mmol) and DBU (4.97 ml, 33.0 mmol) in DMF (6 ml) was heated at about 85° C. for 3 hours, and then cooled to ambient temperature. The mixture was concentrated in vacuo, the resulting residue was diluted with ethyl acetate, washed three times with water and dried overnight under high vacuum to yield the desired product as a light brown solid (1.65 g). GC-MS: 136 [M]; Retention time=5.76 min. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.14-2.32 (m, 4H) 3.77-3.96 (m, 4H).
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].Br[CH2:7][CH2:8][O:9][CH2:10][CH2:11]Br.C1CCN2C(=NCCC2)CC1>CN(C=O)C>[O:9]1[CH2:10][CH2:11][C:2]([C:1]#[N:5])([C:3]#[N:4])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0.991 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
3.83 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
4.97 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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